BRD4 Inhibitor-31

BRD4 BET Selectivity

BRD4 Inhibitor-31 (Example 136) is a research-grade, small-molecule BET inhibitor that enables targeted interrogation of BRD4 biology with well-defined, balanced sub-micromolar potency for both the BD1 and BD2 bromodomains. Unlike pan-BET inhibitors such as JQ1 that confound experimental interpretation through equipotent BRD2/3/4/T inhibition, this compound allows you to dissect BRD4-specific transcriptional and phenotypic contributions in oncology, inflammation, and virology models. Ideal for SAR benchmarking and domain-cooperativity studies.

Molecular Formula C31H32F2N4O5
Molecular Weight 578.6 g/mol
Cat. No. B12372007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-31
Molecular FormulaC31H32F2N4O5
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)C4=CN(C(=O)C5=C4C=CN5)C
InChIInChI=1S/C31H32F2N4O5/c1-31(2,3)42-30(40)37-13-10-20(11-14-37)35-28(38)18-5-7-25(41-26-8-6-19(32)16-24(26)33)22(15-18)23-17-36(4)29(39)27-21(23)9-12-34-27/h5-9,12,15-17,20,34H,10-11,13-14H2,1-4H3,(H,35,38)
InChIKeyAEXGYFRAFXKVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Inhibitor-31 (CAS 1446233-35-7) Overview: Ki Values and Research Applications in Cancer and Inflammation


BRD4 Inhibitor-31 (also known as Example 136) is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) protein BRD4 . It exhibits inhibition constants (Ki) of 0.234 μM for the first bromodomain (BD1) and 0.295 μM for the second bromodomain (BD2) of BRD4 . This compound is utilized in scientific research to investigate the role of BRD4 in the pathogenesis of inflammatory diseases, various cancers, and acquired immunodeficiency syndrome (AIDS) .

Why BRD4 Inhibitor-31 Cannot Be Replaced by a Pan-BET Inhibitor for BRD4-Focused Studies


Generic substitution of BRD4 Inhibitor-31 with a pan-BET inhibitor is not scientifically justified due to the distinct molecular pharmacology and biological consequences of broad BET family inhibition. Pan-BET inhibitors, such as JQ1 or I-BET762, potently and non-selectively bind BRD2, BRD3, BRD4, and BRDT [1][2]. In contrast, the relative potency and selectivity profile of BRD4 Inhibitor-31, while not fully characterized, is hypothesized to differ based on its chemical structure . The use of a pan-BET inhibitor confounds experimental interpretation by introducing simultaneous and equipotent inhibition of multiple BET proteins, each with unique and sometimes opposing roles in transcriptional regulation, cell cycle control, and inflammation [1][2]. Therefore, for studies aimed at deconvoluting the specific function of BRD4, the selection of a compound with a distinct selectivity fingerprint, like BRD4 Inhibitor-31, is a critical experimental design choice.

Quantitative Differentiation Guide for BRD4 Inhibitor-31: Head-to-Head and Cross-Study Comparisons


Comparative Ki Values for BRD4 BD1 vs. BD2 Distinguish BRD4 Inhibitor-31 from Highly Potent Pan-BET Inhibitors

BRD4 Inhibitor-31 demonstrates comparable inhibition constants for BRD4's BD1 and BD2 domains (Ki of 0.234 μM and 0.295 μM, respectively) . This balanced, sub-micromolar affinity contrasts with the low nanomolar potency of pan-BET inhibitors like JQ1, which exhibits Kd values of approximately 50 nM for BRD4 BD1 and 90 nM for BRD4 BD2, but with similarly high affinity for BRD2 and BRD3 [1]. While the absolute potency of BRD4 Inhibitor-31 is lower, its balanced BD1/BD2 profile and potential intra-BET selectivity (uncharacterized) differentiate it from the high-potency, non-selective pan-BET inhibitors, making it a distinct tool for studying BRD4-mediated effects without the extreme potency-driven confounding of pan-BET inhibition.

BRD4 BET Selectivity Ki Binding Affinity

Inferred BRD4 Selectivity Profile of BRD4 Inhibitor-31 vs. Bivalent BET Inhibitors Like AZD5153

While direct selectivity data for BRD4 Inhibitor-31 against other BET family proteins (BRD2, BRD3, BRDT) are not publicly available, its development as a specific 'BRD4 inhibitor' implies a distinct binding mode compared to bivalent pan-BET inhibitors such as AZD5153 . AZD5153 is a bivalent inhibitor that simultaneously engages both BD1 and BD2 domains of BET proteins, resulting in high potency (Ki ~5 nM) and broad BET family binding [1]. The chemical structure and balanced BD1/BD2 Ki values of BRD4 Inhibitor-31 suggest it may achieve a degree of BRD4 selectivity through a mechanism distinct from the bivalent binding of AZD5153, potentially offering a different pharmacological profile for studying BRD4-specific functions in cellular models.

BRD4 BET Selectivity Chemical Probe

BRD4 Inhibitor-31's Intermediate Potency Offers a Different Experimental Window than Highly Potent BRD4-D1 Selective Inhibitors

Recent advances have produced highly potent and selective BRD4 BD1 inhibitors, such as Compound 39 (Ki = 2.9 nM for BRD4-BD1, >1700-fold selectivity over BRD2-BD1) [1]. In contrast, BRD4 Inhibitor-31 displays a balanced, sub-micromolar inhibition profile for both BRD4 bromodomains (Ki of 0.234 μM and 0.295 μM for BD1 and BD2, respectively) . This distinction in both potency and domain selectivity (dual BD1/BD2 vs. BD1-selective) positions BRD4 Inhibitor-31 as a tool for probing BRD4 function where the complete abrogation of BRD4 BD1 activity is not desired, or where simultaneous engagement of both bromodomains is hypothesized to yield different biological outcomes.

BRD4 Selectivity Potency Chemical Biology

Defined Application Scenarios for BRD4 Inhibitor-31 Based on Its Distinct Pharmacological Profile


Deconvolution of BRD4-Specific Roles in Gene Transcription Where Pan-BET Inhibition is Confounding

BRD4 Inhibitor-31, as a dedicated BRD4 inhibitor with balanced BD1/BD2 activity, is optimally deployed in studies designed to isolate the specific transcriptional and phenotypic contributions of BRD4 from those of BRD2 and BRD3. While a direct selectivity panel is not published, its classification and distinct potency profile from pan-BET inhibitors (see Evidence Item 1) supports its use as a tool to generate hypotheses about BRD4-specific biology. Researchers can compare the effects of BRD4 Inhibitor-31 with those of a well-characterized pan-BET inhibitor (e.g., JQ1 or I-BET762) to identify phenotypes uniquely sensitive to BRD4 inhibition, thereby strengthening the case for BRD4 as a therapeutic target in diseases such as NUT midline carcinoma or MYC-driven cancers.

Investigating the Functional Interplay Between BRD4's BD1 and BD2 Domains

The balanced inhibition of both BRD4 bromodomains (Ki of 0.234 μM for BD1 and 0.295 μM for BD2) makes BRD4 Inhibitor-31 a suitable tool for studies where simultaneous engagement of both domains is desired, in contrast to domain-selective inhibitors (see Evidence Item 3). This profile is valuable for probing the cooperative function of BD1 and BD2 in chromatin binding, transcriptional elongation, and downstream signaling. For instance, experiments comparing BRD4 Inhibitor-31 with a BD1-selective or BD2-selective inhibitor can help delineate which domain-specific activities are required for driving oncogenic transcription or inflammatory cytokine production in cellular models of cancer and inflammatory disease.

Use as a Reference Compound in Medicinal Chemistry Campaigns Targeting Sub-Micromolar BRD4 Inhibition

With its well-defined sub-micromolar Ki values, BRD4 Inhibitor-31 serves as a practical benchmark or starting point for structure-activity relationship (SAR) studies in medicinal chemistry programs. Its balanced BD1/BD2 activity profile and chemical structure (as disclosed in patents) provide a foundation for optimizing potency, selectivity, and drug-like properties. Researchers can use BRD4 Inhibitor-31 as a reference compound in biochemical and cellular assays to benchmark the performance of newly synthesized analogs, particularly when the goal is to improve upon its moderate potency while maintaining or enhancing intra-BET selectivity.

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